

Metribolone (R-1881): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **R-18893**

Cat. No.: **B1678701**

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Metribolone, also known by its developmental code name R-1881 or methyltrienolone, is a potent, synthetic, and non-aromatizable androgen.^{[1][2]} Due to its high affinity and specificity for the androgen receptor (AR), R-1881 has become an invaluable tool in endocrinology and cancer research, particularly in the study of androgen signaling pathways and the development of novel therapeutics.^{[3][4]} This technical guide provides an in-depth overview of Metribolone R-1881, its biochemical properties, primary research applications, and detailed experimental protocols.

Core Properties and Mechanism of Action

Metribolone is a 17 α -alkylated anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.^[3] Its primary mechanism of action is as a high-affinity agonist of the androgen receptor.^{[4][5]} Upon binding, the R-1881-AR complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of androgen-responsive genes. This activity underlies its potent anabolic and androgenic effects observed in preclinical studies.^[5]

Notably, R-1881 exhibits a significantly higher binding affinity for the AR compared to endogenous androgens like dihydrotestosterone (DHT).^[6] However, it is not exclusively specific to the AR, also demonstrating high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).^[5] This cross-reactivity is a critical consideration in experimental

design, often requiring the use of blocking agents like triamcinolone acetonide to ensure specific binding to the AR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Metribolone R-1881, providing a comparative overview of its potency and binding characteristics.

Parameter	Value	Reference Compound	Notes
Oral Anabolic Potency	120 - 300x	Methyltestosterone	In castrated male rats. [5]
Androgenic Potency	60 - 70x	Methyltestosterone	In castrated male rats. [5]
Relative Binding Affinity (RBA) for AR	1.5 - 2.0 fold higher	Dihydrotestosterone (DHT)	Competition studies in genital skin fibroblasts.[6]
Dissociation Rate ($t_{1/2}$) from AR	~68 hours	Dihydrotestosterone (DHT) (~111 hours)	In genital skin fibroblasts.[6]
Half-maximal Activity Concentration (AC50)	319 pM	-	In an AR dimerization assay.[8]
Receptor Binding Profile	Affinity		Notes
Androgen Receptor (AR)	High		The primary target receptor.[5]
Progesterone Receptor (PR)	High		Significant cross-reactivity.[5] [9]
Glucocorticoid Receptor (GR)	Binds		[5]
Mineralocorticoid Receptor (MR)	Potent Antagonist		Similar affinity to aldosterone. [5][10]

Primary Research Applications

Metribolone R-1881's potent and stable interaction with the androgen receptor makes it a gold standard reagent in a variety of research applications:

- Androgen Receptor Ligand Binding Assays: R-1881 is widely used as a radiolabeled or unlabeled competitor in assays to determine the binding affinity of novel compounds for the AR.[3][11] Its high affinity allows for sensitive and reproducible measurements.
- Prostate Cancer Research: As a stable AR agonist, R-1881 is instrumental in studying androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).[12] It is used to investigate AR signaling, cell proliferation, and the efficacy of AR antagonists.[12]
- Endothelial Cell Biology: Studies have utilized R-1881 to investigate the role of AR activation in angiogenesis, demonstrating its inhibitory effects on endothelial cell proliferation and migration.[13]
- Neuroscience and Endocrinology: R-1881 serves as a tool to explore the physiological and behavioral effects of potent androgen receptor activation in various preclinical models.
- Photoaffinity Labeling: R-1881 has been employed as a photoaffinity label to covalently bind and identify the androgen receptor in tissue preparations.[1][3]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound for the androgen receptor using radiolabeled [³H]R-1881.

Materials:

- Prostate cancer cell lysate (e.g., from LNCaP cells) or purified AR protein.
- [³H]R-1881 (radiolabeled Metribolone).
- Unlabeled R-1881 (for determining non-specific binding).

- Test compounds.
- Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).
- Dextran-coated charcoal (DCC) suspension.
- Scintillation vials and scintillation fluid.

Methodology:

- Prepare a series of dilutions of the unlabeled test compound and a high concentration of unlabeled R-1881 (for non-specific binding control).
- In microcentrifuge tubes, add a constant amount of cell lysate or purified AR.
- Add the various concentrations of the test compound or the high concentration of unlabeled R-1881.
- Add a constant, low concentration of [³H]R-1881 to all tubes.
- Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
- To separate bound from unbound [³H]R-1881, add ice-cold DCC suspension to each tube.
- Incubate on ice for 10-15 minutes with occasional vortexing.
- Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal with the unbound ligand.
- Carefully transfer the supernatant (containing the bound [³H]R-1881) to scintillation vials.
- Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of R-1881 on the proliferation of androgen-sensitive prostate cancer cells.

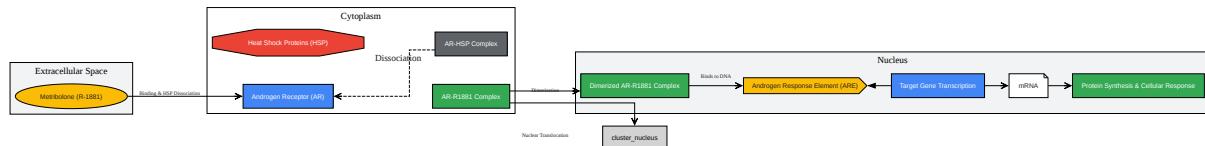
Materials:

- Androgen-sensitive prostate cancer cell line (e.g., LNCaP).
- Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
- Metribolone R-1881.
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
- 96-well cell culture plates.

Methodology:

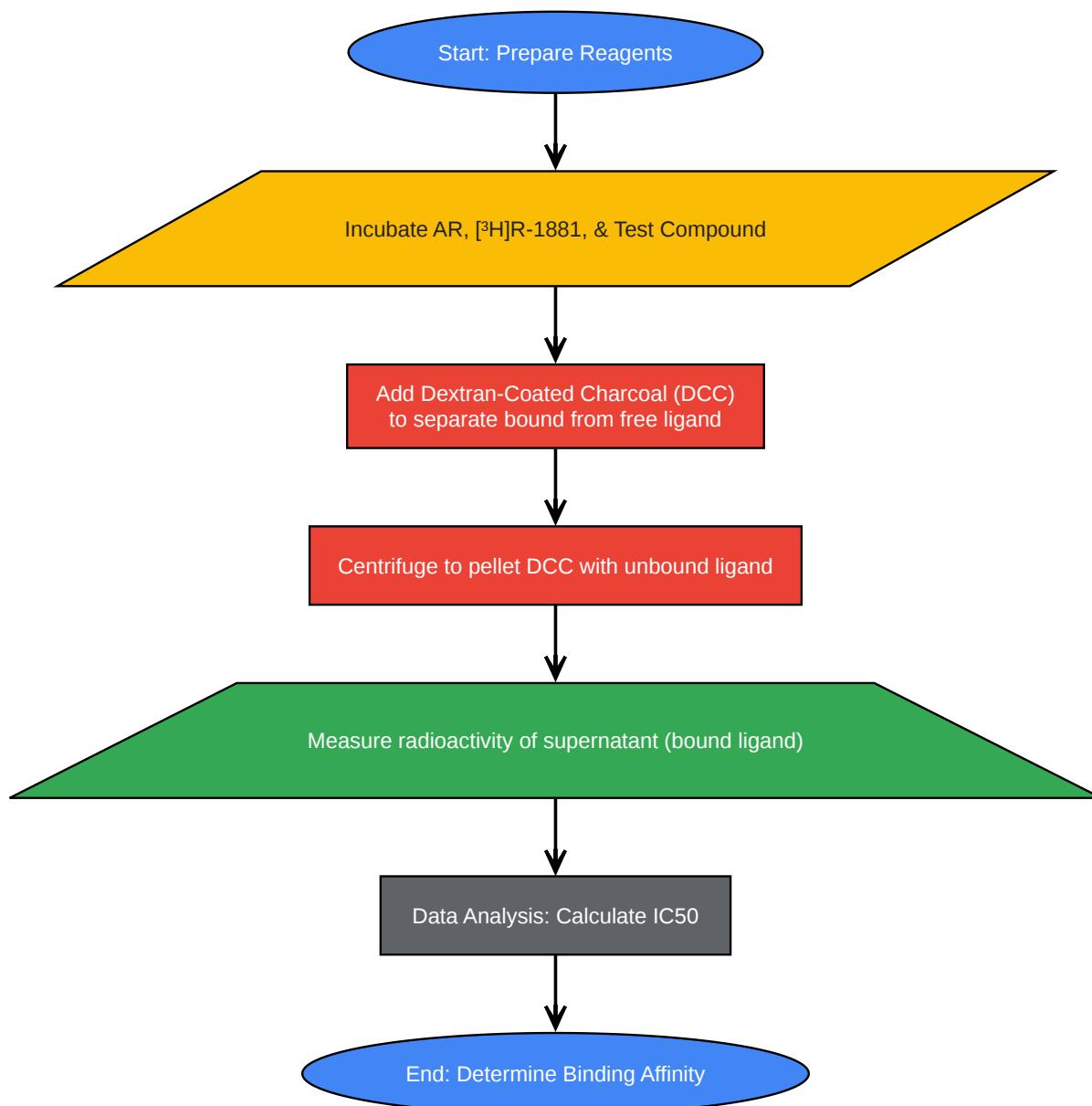
- Seed LNCaP cells in 96-well plates at an appropriate density in culture medium with CS-FBS and allow them to attach overnight.
- Prepare serial dilutions of R-1881 in the same medium.
- Remove the seeding medium and replace it with the medium containing different concentrations of R-1881. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a desired period (e.g., 48-72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development or luminescence generation.
- Measure the absorbance or luminescence using a plate reader.
- Normalize the results to the vehicle control to determine the effect of R-1881 on cell proliferation.

Visualizations



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Caption: Metribolone (R-1881) signaling pathway via the androgen receptor.



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Caption: Workflow for a competitive androgen receptor binding assay.

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